Propionylglycine

Description

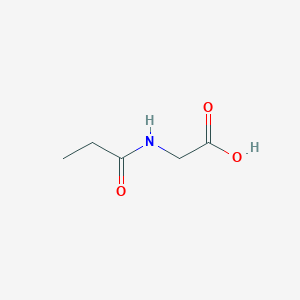

Structure

3D Structure

Properties

IUPAC Name |

2-(propanoylamino)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO3/c1-2-4(7)6-3-5(8)9/h2-3H2,1H3,(H,6,7)(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOMAZEJKVZLLFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60176098 | |

| Record name | N-Propionylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60176098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Propionylglycine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000783 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

21709-90-0 | |

| Record name | Propionylglycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21709-90-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Propionylglycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021709900 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 21709-90-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158539 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Propionylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60176098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-PROPIONYLGLYCINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/26615FM8NG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Propionylglycine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000783 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Propionylglycine Synthesis in Humans: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: Propionylglycine is an N-acylglycine that serves as a critical biomarker for the inborn error of metabolism, Propionic Acidemia. Under normal physiological conditions, its synthesis is minimal. However, when the canonical pathway of propionyl-CoA metabolism is impaired, a secondary detoxification pathway is activated, leading to the formation and subsequent excretion of this compound. This document provides an in-depth overview of the this compound synthesis pathway, its physiological relevance, quantitative data on metabolite levels and enzyme kinetics, and detailed experimental protocols for its study.

The this compound Synthesis Pathway

In human metabolism, propionyl-CoA is a key intermediate derived from the catabolism of several essential amino acids and odd-chain fatty acids. Its primary metabolic fate is conversion to methylmalonyl-CoA, an anaplerotic precursor for the Krebs cycle. However, in pathological states characterized by the accumulation of propionyl-CoA, its conjugation with glycine (B1666218) serves as an essential detoxification mechanism.

Core Reaction

The synthesis of this compound is a mitochondrial process catalyzed by the enzyme Glycine N-acyltransferase (GLYAT) (EC 2.3.1.13). This enzyme facilitates the conjugation of a propionyl group from propionyl-coenzyme A (propionyl-CoA) to the amino group of glycine, forming N-propionylglycine and releasing coenzyme A (CoA-SH).

Reaction: Propionyl-CoA + Glycine ⇌ this compound + CoA-SH

Substrate Origins

-

Propionyl-CoA: This three-carbon acyl-CoA is primarily generated in the mitochondrial matrix from the catabolism of:

-

Amino Acids: Isoleucine, Valine, Methionine, and Threonine.

-

Odd-Chain Fatty Acids: Beta-oxidation of fatty acids with an odd number of carbon atoms.

-

Cholesterol: Degradation of the cholesterol side chain.

-

-

Glycine: A non-essential amino acid readily available in the mitochondrial matrix.

Physiological and Pathological Context

The synthesis of this compound is most significant in the context of Propionic Acidemia (PA) , an autosomal recessive metabolic disorder. PA is caused by a profound deficiency in the activity of propionyl-CoA carboxylase (PCC) , the enzyme responsible for converting propionyl-CoA to D-methylmalonyl-CoA.

This enzymatic block leads to the accumulation of toxic levels of propionyl-CoA in the mitochondria. To mitigate this toxicity and regenerate free Coenzyme A, the cell shunts the excess propionyl-CoA into alternative metabolic pathways, including its conjugation with glycine by GLYAT. Consequently, individuals with Propionic Acidemia excrete significantly elevated levels of this compound in their urine, making it a key diagnostic biomarker for the disease.

Signaling and Metabolic Pathway Diagrams

The following diagrams illustrate the metabolic context of this compound synthesis.

Quantitative Data

Quantitative analysis of this compound and the kinetics of its synthesizing enzyme, GLYAT, are crucial for diagnosing and understanding Propionic Acidemia.

Urinary this compound Concentrations

| Condition | Analyte | Matrix | Concentration (mmol/mol creatinine) | Reference(s) |

| Healthy Control | This compound | Urine | 0 (Undetectable) | |

| Propionic Acidemia | This compound | Urine | Markedly Elevated |

Note: In patients with Propionic Acidemia, the excretion of this compound and other related metabolites increases significantly during periods of catabolic stress, such as fasting. One study reported a mean excretion rate of 2.98 µmol/kg/hour during fasting.

Kinetic Parameters of Human Glycine N-Acyltransferase (GLYAT)

Direct kinetic data for human GLYAT with propionyl-CoA is limited. The following table presents apparent kinetic constants for structurally similar short-chain acyl-CoA esters, which provide an estimate of the enzyme's affinity for such substrates. The enzyme exhibits a lower affinity (higher Km) for these endogenous acyl-CoAs compared to xenobiotic substrates like benzoyl-CoA.

| Acyl-CoA Substrate | Km (Acyl-CoA) (mM) | Km (Glycine) (M) | Vmax (nmol/min/mg protein) | Reference(s) |

| Isobutyryl-CoA | 0.3 | 2.9 | 1.8 | |

| Butyryl-CoA | 0.6 | 1.9 | 1.7 | |

| Isovaleryl-CoA | 0.3 | 2.1 | 14.8 | |

| Hexanoyl-CoA | 0.4 | 1.0 | 11.5 |

Note: The Km values for glycine were reported as mole/liter, which is interpreted here as Molar (M), suggesting a very low affinity. This may be a typographical error in the source publication, with mM being the more physiologically expected unit.

Experimental Protocols

Quantification of Urinary this compound by GC-MS

This protocol outlines a standard method for the analysis of urinary organic acids, including this compound, using gas chromatography-mass spectrometry (GC-MS).

Methodology:

-

Sample Preparation:

-

To 1 mL of urine in a glass tube, add a known amount of an appropriate internal standard (e.g., tropic acid).

-

Acidify the sample to a pH < 2 by adding 5M HCl.

-

Saturate the aqueous solution with solid sodium chloride (NaCl) to improve extraction efficiency.

-

-

Liquid-Liquid Extraction:

-

Add 2-3 mL of ethyl acetate to the tube.

-

Vortex vigorously for 1-2 minutes to extract the organic acids.

-

Centrifuge at 2000 x g for 5 minutes to separate the aqueous and organic layers.

-

Carefully transfer the upper organic layer to a clean tube.

-

Repeat the extraction process two more times, pooling the organic layers.

-

-

Evaporation:

-

Evaporate the pooled organic extract to complete dryness under a gentle stream of nitrogen gas. A heating block set to 40-50°C can be used to expedite this process.

-

-

Derivatization:

-

To the dried residue, add a derivatization agent to convert the non-volatile organic acids into volatile esters suitable for gas chromatography. A common agent is a mixture of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and pyridine.

-

Seal the tube and heat at 60-80°C for 30-60 minutes to ensure complete derivatization.

-

-

GC-MS Analysis:

-

Inject an aliquot (e.g., 1-2 µL) of the derivatized sample into the GC-MS system.

-

Gas Chromatography (GC): Use a capillary column (e.g., DB-5) with a programmed temperature ramp to separate the components of the mixture.

-

Mass Spectrometry (MS): Operate the mass spectrometer in full scan mode or selected ion monitoring (SIM) mode to detect the characteristic mass fragments of the trimethylsilyl (B98337) (TMS) derivative of this compound.

-

-

Data Analysis:

-

Identify the this compound peak based on its retention time and mass spectrum.

-

Integrate the peak areas for this compound and the internal standard.

-

Calculate the concentration of this compound, typically normalized to the urinary creatinine concentration to account for variations in urine dilution.

-

Glycine N-Acyltransferase (GLYAT) Activity Assay

This protocol describes a spectrophotometric assay to measure GLYAT activity by quantifying the release of free Coenzyme A (CoA-SH) using 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).

Methodology:

-

Enzyme Preparation:

-

Isolate mitochondria from a relevant tissue source (e.g., human liver homogenate) via differential centrifugation.

-

Alternatively, use a purified recombinant GLYAT enzyme preparation.

-

Determine the total protein concentration of the enzyme preparation using a standard method (e.g., Bradford assay).

-

-

Reaction Mixture Preparation:

-

Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0).

-

The final reaction mixture in a cuvette or 96-well plate should contain:

-

Reaction Buffer

-

Glycine (e.g., 20 mM final concentration)

-

DTNB (e.g., 0.2 mM final concentration)

-

Enzyme preparation (e.g., 2-10 µg of mitochondrial protein)

-

-

-

Initiation and Measurement:

-

Pre-incubate the reaction mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding the substrate, propionyl-CoA (e.g., to a final concentration of 0.5 mM).

-

Immediately monitor the increase in absorbance at 412 nm over time using a spectrophotometer. The increase in absorbance is due to the reaction of the released CoA-SH with DTNB, forming 2-nitro-5-thiobenzoate (TNB2-), which has a high molar extinction coefficient at this wavelength.

-

-

Calculation of Activity:

-

Determine the initial rate of reaction (ΔAbs/min) from the linear portion of the absorbance curve.

-

Calculate the specific activity using the Beer-Lambert law (A = εbc), where ε for TNB2- at 412 nm is 14,150 M-1cm-1.

-

Express the enzyme activity as nmol of CoA-SH released per minute per mg of protein.

-

-

Controls:

-

Run a blank reaction without the enzyme to control for any non-enzymatic hydrolysis of propionyl-CoA.

-

Run a control reaction without propionyl-CoA to establish the baseline absorbance.

-

Propionylglycine: A Cellular Biomarker and Detoxification Metabolite

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological significance of Propionylglycine at the cellular level. Primarily recognized as a key biomarker in the diagnosis of certain inborn errors of metabolism, this compound's presence in cells is indicative of underlying metabolic dysregulation rather than a direct functional role in cellular processes. This document will delve into the mechanisms of its formation, its diagnostic utility, and the cellular context in which it becomes relevant.

Introduction: The Role of this compound in a Cellular Context

This compound is an N-acylglycine, a class of metabolites that are typically minor products of fatty acid metabolism.[1][2][3] It is formed through the conjugation of propionic acid and glycine.[1][4] Under normal physiological conditions, this compound is present at very low, often undetectable, levels. However, its concentration becomes significantly elevated in the context of specific metabolic diseases, most notably Propionic Acidemia.[1][5][6] In these conditions, the accumulation of propionyl-CoA, a toxic intermediate, drives the formation of this compound as a detoxification mechanism.[5][7] Therefore, the primary "biological function" of this compound is to serve as an indicator of metabolic stress and a product of a cellular detoxification pathway.

The Biochemical Pathway of this compound Formation

The synthesis of this compound is a direct consequence of the accumulation of propionyl-CoA. This process is catalyzed by the mitochondrial enzyme Glycine N-acyltransferase (GLYAT).[2][3][7]

The key steps in this pathway are:

-

Propionyl-CoA Accumulation : Inborn errors of metabolism, such as Propionic Acidemia, are characterized by a deficiency in the enzyme propionyl-CoA carboxylase (PCC).[1][6][7] PCC is responsible for converting propionyl-CoA to methylmalonyl-CoA, a crucial step in the catabolism of several amino acids (isoleucine, valine, threonine, and methionine), odd-chain fatty acids, and cholesterol.[7] When PCC is deficient, propionyl-CoA builds up within the mitochondria.[5][6][7]

-

Glycine Conjugation : The excess intramitochondrial propionyl-CoA becomes a substrate for Glycine N-acyltransferase.[5][7] This enzyme facilitates the conjugation of the propionyl group from propionyl-CoA to the amino group of glycine.[1][3]

-

Formation of this compound : This enzymatic reaction yields this compound and coenzyme A (CoA).[3] this compound is then exported from the mitochondria and can be detected in various biological fluids, including urine and blood.[2][3]

Quantitative Data

The available literature primarily focuses on the quantification of this compound as a diagnostic marker rather than its direct effects on cellular functions.

| Parameter | Value | Biological Fluid | Condition | Reference |

| Urinary this compound | Elevated | Urine | Propionic Acidemia | [5][8] |

| Plasma Propionylcarnitine (C3) | Elevated | Plasma | Propionic Acidemia | [8] |

| Urinary 3-hydroxypropionate | Elevated | Urine | Propionic Acidemia | [8] |

| Urinary Methylcitrate | Elevated | Urine | Propionic Acidemia | [8] |

| Plasma Glycine | Elevated | Plasma | Propionic Acidemia | [8] |

Experimental Protocols

Quantification of this compound in Biological Samples

The standard method for the quantification of this compound and other acylglycines is High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).

Objective: To accurately measure the concentration of this compound in urine or plasma for the diagnosis and monitoring of Propionic Acidemia.

Methodology:

-

Sample Preparation:

-

Urine samples are typically diluted with an internal standard solution.

-

Plasma samples may require protein precipitation with acetonitrile (B52724) or methanol (B129727) followed by centrifugation. The supernatant is then collected.

-

-

Chromatographic Separation:

-

An aliquot of the prepared sample is injected into an HPLC system.

-

Separation is achieved on a C18 reversed-phase column.

-

A gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is commonly used.

-

-

Mass Spectrometric Detection:

-

The eluent from the HPLC is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

-

The mass spectrometer is operated in the multiple reaction monitoring (MRM) mode to detect the specific precursor-to-product ion transitions for this compound and the internal standard.

-

-

Quantification:

-

A calibration curve is generated using known concentrations of this compound standards.

-

The concentration of this compound in the biological sample is determined by comparing its peak area ratio to the internal standard against the calibration curve.

-

Cellular Consequences of Propionyl-CoA Accumulation

While this compound itself is considered a detoxification product, the underlying accumulation of propionyl-CoA has significant detrimental effects on cellular function, primarily impacting mitochondrial energy metabolism.[6][7]

-

Inhibition of the Tricarboxylic Acid (TCA) Cycle: Propionyl-CoA and its metabolites can inhibit key enzymes of the TCA cycle, leading to impaired ATP production.[6][7]

-

Oxidative Stress: The disruption of mitochondrial function can lead to an increase in the production of reactive oxygen species (ROS), causing cellular damage.[6]

-

Impaired Gluconeogenesis: The sequestration of Coenzyme A as propionyl-CoA can limit its availability for other metabolic pathways, including gluconeogenesis.

References

- 1. This compound - Organic Acids, Comprehensive, Quantitative - Lab Results explained | HealthMatters.io [healthmatters.io]

- 2. Human Metabolome Database: Showing metabocard for this compound (HMDB0000783) [hmdb.ca]

- 3. MiMeDB: Showing metabocard for this compound (MMDBc0000545) [mimedb.org]

- 4. This compound | C5H9NO3 | CID 98681 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. Pathophysiological mechanisms of complications associated with propionic acidemia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | 21709-90-0 | Benchchem [benchchem.com]

- 8. Propionic Acidemia - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

Propionylglycine: A Key Biomarker in the Diagnosis and Management of Propionic Acidemia and Related Metabolic Disorders

An In-depth Technical Guide for Researchers and Drug Development Professionals

Propionylglycine is a critical metabolite that serves as a prominent biomarker for certain inborn errors of metabolism, most notably propionic acidemia (PA).[1] Its presence and concentration in biological fluids are indicative of a disruption in the normal catabolic pathways of several essential amino acids and odd-chain fatty acids. This guide provides a comprehensive overview of this compound's metabolic origins, its clinical significance, and the analytical methodologies used for its detection, tailored for professionals in metabolic research and pharmaceutical development.

Metabolic Origin and Pathophysiology

This compound is an acylglycine, a class of molecules that are typically minor metabolites of fatty acids.[1] It is formed through the formal condensation of propionic acid with the amino group of glycine (B1666218).[1] Under normal physiological conditions, propionyl-CoA, a derivative of propionic acid, is produced from the catabolism of the amino acids valine, isoleucine, threonine, and methionine, as well as from odd-chain fatty acids and cholesterol.[2][3] This propionyl-CoA is then converted to D-methylmalonyl-CoA by the biotin-dependent enzyme propionyl-CoA carboxylase (PCC).[4][5] D-methylmalonyl-CoA is subsequently metabolized to succinyl-CoA, which enters the Krebs cycle for energy production.[4][5]

In metabolic disorders such as propionic acidemia, a deficiency in the PCC enzyme disrupts this pathway.[2][3] This enzymatic block leads to the accumulation of propionyl-CoA and its precursor, propionic acid. To mitigate the toxicity of these accumulating compounds, the body utilizes alternative, or "detoxification," pathways. One such pathway is the conjugation of the propionyl group from propionyl-CoA with glycine, a reaction catalyzed by the enzyme glycine N-acyltransferase.[1][6] This conjugation results in the formation of this compound, which is then excreted in the urine.[1] Therefore, elevated levels of this compound in urine or blood serve as a direct indicator of a dysfunctional propionyl-CoA metabolism.[1][2]

The accumulation of propionyl-CoA and its byproducts can lead to severe clinical manifestations, especially in neonates, including poor feeding, vomiting, lethargy, hypotonia, and seizures.[1][2] If left untreated, the condition can progress to coma and death due to complications like secondary hyperammonemia and metabolic acidosis.[2]

Caption: Metabolic pathway leading to this compound formation in propionic acidemia.

This compound as a Clinical Biomarker

The measurement of this compound is a cornerstone in the diagnosis of propionic acidemia and other related organic acidurias.[2][7] Its presence, along with other metabolites, helps differentiate PA from other metabolic disorders.

Key Diagnostic Points:

-

Propionic Acidemia (PA): Characterized by significantly elevated levels of this compound, 3-hydroxypropionate, and 2-methylcitrate in urine.[7][8] Plasma acylcarnitine analysis will also show elevated propionylcarnitine (B99956) (C3).[8]

-

Differential Diagnosis: The metabolic profile helps distinguish PA from other conditions like methylmalonic acidemia (MMA), where methylmalonic acid is also elevated, and multiple carboxylase deficiency.[8][9]

Quantitative Data on this compound Levels

While specific quantitative ranges can vary between laboratories and analytical methods, the following table summarizes the expected findings for this compound.

| Condition | Sample Type | This compound Level | Other Key Markers |

| Healthy Individuals | Urine | Not detectable or very low levels | Normal organic acid profile |

| Propionic Acidemia | Urine | Significantly elevated | Elevated 3-hydroxypropionate, 2-methylcitrate, tiglylglycine[2][7] |

| Propionic Acidemia | Plasma/Blood | Elevated | Elevated propionylcarnitine (C3)[7][8] |

Note: The optimal result for urinary this compound is typically considered to be 0 mmol/mol creatinine (B1669602).[1]

Analytical Methodologies for this compound Detection

The standard method for the analysis of this compound and other organic acids is gas chromatography-mass spectrometry (GC-MS).[10] Liquid chromatography-mass spectrometry (LC-MS) methods are also employed.[10]

Detailed Experimental Protocol: GC-MS Analysis of Urinary Organic Acids

This protocol outlines a typical workflow for the quantitative analysis of this compound in urine.

-

Sample Collection and Preparation:

-

Collect a random or first-morning urine sample.

-

Measure the creatinine concentration to normalize the results.

-

To an aliquot of urine (e.g., 1 mL), add an internal standard (e.g., a stable isotope-labeled version of an organic acid not typically found in urine) to correct for extraction efficiency and instrument variability.

-

-

Extraction:

-

Acidify the urine sample with hydrochloric acid.

-

Perform liquid-liquid extraction with an organic solvent like ethyl acetate (B1210297) or diethyl ether. This step isolates the organic acids from the aqueous urine matrix.

-

Alternatively, solid-phase extraction (SPE) using an anion exchange column can be used for a cleaner extraction.[10]

-

-

Derivatization:

-

Evaporate the organic solvent to dryness under a stream of nitrogen.

-

Organic acids must be derivatized to increase their volatility and thermal stability for GC-MS analysis.[10] A common method is silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

-

The dried extract is reconstituted in the derivatization reagent and heated (e.g., at 60-80°C for 30-60 minutes) to convert the organic acids into their trimethylsilyl (B98337) (TMS) esters/ethers.[10]

-

-

GC-MS Analysis:

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer (single quadrupole or tandem) is used.

-

Injection: An aliquot of the derivatized sample is injected into the GC inlet.

-

Separation: The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column (e.g., a DB-5ms column). The column separates the different organic acids based on their boiling points and interactions with the column's stationary phase.

-

Detection: As compounds elute from the column, they enter the mass spectrometer, where they are ionized (typically by electron impact ionization). The mass spectrometer then separates the resulting ions based on their mass-to-charge ratio (m/z), generating a unique mass spectrum for each compound. This compound is identified by its specific retention time and mass spectrum.

-

-

Data Analysis and Quantification:

-

The peak area of the target analyte (this compound) is compared to the peak area of the internal standard.

-

A calibration curve, prepared using analytical standards of known concentrations (e.g., commercially available N-Propionylglycine standard), is used to calculate the concentration of this compound in the original sample.[11]

-

The final concentration is typically reported as a ratio to the creatinine concentration (e.g., mmol/mol creatinine) to account for variations in urine dilution.

-

References

- 1. This compound - Organic Acids, Comprehensive, Quantitative - Lab Results explained | HealthMatters.io [healthmatters.io]

- 2. Propionic acidemia - Wikipedia [en.wikipedia.org]

- 3. Propionyl-CoA Carboxylase- A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Figure 1. [Major pathway of the conversion...]. - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Reactome | Propionyl-CoA catabolism [reactome.org]

- 6. MiMeDB: Showing metabocard for this compound (MMDBc0000545) [mimedb.org]

- 7. Propionic Acidemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Propionic Acidemia - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Analysis of organic acids and acylglycines for the diagnosis of related inborn errors of metabolism by GC- and HPLC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. N-Propionylglycine analytical standard 21709-90-0 [sigmaaldrich.com]

The Role of Propionyl-glycine in Propionic Acidemia: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propionic Acidemia (PA) is a rare, autosomal recessive inborn error of metabolism caused by the deficiency of the mitochondrial enzyme propionyl-CoA carboxylase (PCC). This enzymatic block leads to the accumulation of propionyl-CoA and its derivatives, resulting in life-threatening metabolic decompensation and multi-organ complications. A key adaptive metabolic response to this overload is the conjugation of propionyl-CoA with glycine (B1666218) to form propionyl-glycine, a less toxic and readily excretable compound. This guide provides an in-depth examination of the biochemical significance, diagnostic utility, and pathophysiological implications of propionyl-glycine in Propionic Acidemia. It includes a summary of quantitative data, detailed experimental protocols for its measurement, and visual representations of the core biochemical and diagnostic pathways to serve as a resource for researchers and professionals in the field.

Introduction to Propionic Acidemia

Propionic Acidemia (PA), also known as propionyl-CoA carboxylase deficiency, is a critical organic aciduria.[1] The catabolism of essential amino acids such as isoleucine, valine, threonine, and methionine, as well as odd-chain fatty acids and cholesterol, converges on the production of propionyl-CoA.[2] In healthy individuals, the biotin-dependent enzyme propionyl-CoA carboxylase (PCC), composed of PCCA and PCCB subunits, catalyzes the conversion of propionyl-CoA to methylmalonyl-CoA, which subsequently enters the Krebs cycle.[3][4] A deficiency in PCC disrupts this pathway, leading to the accumulation of propionyl-CoA and its diversion into alternative, often toxic, metabolites.[1] Clinical manifestations in the neonatal period are severe and include poor feeding, vomiting, lethargy, hypotonia, and metabolic acidosis, which can rapidly progress to hyperammonemia, seizures, coma, and death if untreated.[4][5]

The Biochemical Role of Propionyl-glycine: A Detoxification Pathway

In the face of toxic accumulation of propionyl-CoA, the body utilizes alternative metabolic routes to mitigate cellular damage. One of the primary detoxification mechanisms is the conjugation of propionyl-CoA with glycine.[6] This reaction is catalyzed by the mitochondrial enzyme Glycine N-acyltransferase (GLYAT) .[5]

The formation of propionyl-glycine serves two main purposes:

-

Detoxification : It converts the metabolically reactive propionyl-CoA into a more inert and water-soluble compound.

-

Excretion : Propionyl-glycine is readily excreted in the urine, facilitating the removal of excess propionyl groups from the body.[6]

This glycine conjugation pathway is a crucial compensatory mechanism. The elevated urinary excretion of propionyl-glycine is a direct biochemical consequence of the enzymatic block in PA and serves as a hallmark of the disease.[7][8]

Caption: Propionate (B1217596) metabolism and the formation of propionyl-glycine in Propionic Acidemia.

Propionyl-glycine as a Diagnostic Biomarker

The analysis of urinary organic acids is a cornerstone in the diagnosis of Propionic Acidemia. Propionyl-glycine is a key analyte in this analysis, and its presence in significantly elevated amounts is highly indicative of the disorder.[4][8] It is often measured alongside other characteristic metabolites such as 3-hydroxypropionate (B73278) and methylcitrate.[4]

The diagnostic process typically begins with newborn screening, where elevated propionylcarnitine (B99956) (C3) in a dried blood spot raises suspicion for PA.[4] This is followed by confirmatory quantitative analysis of plasma acylcarnitines and urinary organic acids. The marked elevation of propionyl-glycine in urine helps to confirm the diagnosis.[7]

Caption: Diagnostic workflow for Propionic Acidemia highlighting key biochemical tests.

Quantitative Data on Propionyl-glycine Levels

While qualitative detection is crucial, quantitative analysis provides a measure of the metabolic burden. Propionyl-glycine levels are significantly higher in individuals with PA compared to healthy controls. The excretion can increase further during periods of metabolic stress, such as fasting, which enhances the catabolism of endogenous odd-chain fatty acids.[5]

| Analyte | Patient Population | Matrix | Concentration Range | Reference |

| Propionyl-glycine | Healthy Controls | Urine | Typically not detected or < 2 mmol/mol creatinine | General Clinical Lab Reference |

| Propionyl-glycine | Propionic Acidemia Patients | Urine | Markedly elevated; can exceed 100 mmol/mol creatinine | [4][7][8] |

| Total Metabolites * | Propionic Acidemia (n=3) | Urine | 1.45 µmol/kg/h (fed) to 2.98 µmol/kg/h (fasting) | [5] |

*Note: This value from reference[5] represents the mean total excretion of methylmalonate, methylcitrate, propionyl-glycine, and 3-hydroxypropionate combined.

Experimental Protocols for Propionyl-glycine Quantification

Accurate quantification of propionyl-glycine is essential for diagnosis and monitoring. The primary method is gas chromatography-mass spectrometry (GC-MS) for urinary organic acid analysis. More recent methods also utilize ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS).

Urinary Organic Acid Analysis by GC-MS

This method involves extraction of organic acids from urine, chemical derivatization to make them volatile, and subsequent separation and detection by GC-MS.

Protocol Outline:

-

Sample Preparation:

-

Extraction:

-

Organic acids are extracted from the aqueous phase using a water-immiscible organic solvent, typically ethyl acetate (B1210297) or diethyl ether, via liquid-liquid extraction. This step is often repeated to ensure complete recovery.[10][11]

-

The combined organic extracts are dried over anhydrous sodium sulfate (B86663) to remove residual water.[9]

-

-

Evaporation:

-

Derivatization:

-

To increase volatility for gas chromatography, the dried organic acid residues are derivatized. A common two-step process is:

-

Methoximation: The sample is treated with methoxyamine HCl to protect keto groups. The reaction is typically carried out at 60°C for 30 minutes.[1]

-

Silylation: Trimethylsilyl (TMS) derivatives are formed by adding a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS). The reaction is performed at an elevated temperature (e.g., 70-90°C) for 15-30 minutes.[1][9][11]

-

-

-

GC-MS Analysis:

-

The derivatized sample is injected into the GC-MS.

-

Analytes are separated on a capillary column (e.g., TG-5MS) based on their boiling points and interaction with the stationary phase.

-

The mass spectrometer detects the characteristic mass fragments of the derivatized propionyl-glycine, allowing for its identification and quantification relative to the internal standard.[2]

-

References

- 1. aurametrix.weebly.com [aurametrix.weebly.com]

- 2. researchgate.net [researchgate.net]

- 3. Proposed guidelines for the diagnosis and management of methylmalonic and propionic acidemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Propionic Acidemia - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Increased urinary metabolite excretion during fasting in disorders of propionate metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Propionylglycine - Organic Acids, Comprehensive, Quantitative - Lab Results explained | HealthMatters.io [healthmatters.io]

- 7. Propionic Acidemia, Methylmalonic Acidemia, and Cobalamin C Deficiency: Comparison of Untargeted Metabolomic Profiles | MDPI [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. erndim.org [erndim.org]

- 10. researchgate.net [researchgate.net]

- 11. Urine organic acid metabolomic profiling by gas chromatography mass spectrometry: Assessment of solvent extract evaporation parameters on the recovery of key diagnostic metabolites - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Historical Timeline of Propionylglycine Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propionylglycine is an N-acylglycine that serves as a critical biomarker for the inborn error of metabolism known as propionic acidemia. This technical guide provides a comprehensive overview of the discovery, historical research timeline, and key experimental findings related to this compound. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development in the field of metabolic disorders.

Discovery and Historical Timeline

The discovery of this compound is intrinsically linked to the study of propionic acidemia, a rare autosomal recessive metabolic disorder caused by the deficiency of the enzyme propionyl-CoA carboxylase (PCC).[1][2][3] The inability to properly metabolize propionyl-CoA leads to its accumulation and the subsequent formation of alternative metabolites, including this compound.

A pivotal moment in the history of this compound research was the 1972 publication by Rasmussen and colleagues, which is widely recognized as the first to identify and report the excretion of this compound in the urine of patients with propionic acidemia.[4][5] This discovery established this compound as a key diagnostic marker for this metabolic disorder. Subsequent research has focused on understanding its biochemical synthesis, developing accurate analytical methods for its quantification, and elucidating its role in the pathophysiology of propionic acidemia.

Biochemical Synthesis and Metabolic Pathway

This compound is formed through the conjugation of propionic acid and glycine (B1666218).[6] This reaction is catalyzed by the mitochondrial enzyme glycine N-acyltransferase (GLYAT, EC 2.3.1.13).[7][8] Under normal physiological conditions, the concentration of propionyl-CoA is low. However, in propionic acidemia, the deficiency of propionyl-CoA carboxylase leads to an accumulation of propionyl-CoA in the mitochondria.[1][9] This excess propionyl-CoA then serves as a substrate for glycine N-acyltransferase, leading to the formation and subsequent urinary excretion of this compound.[6][7]

The metabolic precursors of propionyl-CoA include the amino acids valine, isoleucine, threonine, and methionine, as well as odd-chain fatty acids and cholesterol.[10][11][12] In the absence of functional propionyl-CoA carboxylase, the normal metabolic pathway is blocked, leading to the shunting of propionyl-CoA into alternative pathways, including the formation of this compound.

Quantitative Data

The quantification of this compound in urine is a key diagnostic tool for propionic acidemia. While reference ranges can vary slightly between laboratories, the following table summarizes available quantitative data.

| Analyte | Condition | Matrix | Concentration | Reference |

| This compound | Healthy Individuals | Urine | ≤2.25 mg/g Creatinine (B1669602) | Mayo Clinic Laboratories |

| This compound | Propionic Acidemia | Urine | Significantly elevated | [1][13][14] |

| Propionyl-CoA Carboxylase | - | - | KM for propionyl-CoA: 0.29 mM | Wikipedia |

| Glycine N-acyltransferase | - | Human Liver | KM for various acyl-CoAs: 0.3 - 5.6 mM | [15] |

Experimental Protocols

Analysis of Urinary this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

The identification and quantification of this compound in urine are typically performed using GC-MS. The following is a general protocol based on established methods for urinary organic acid analysis.[16][17][18][19][20]

1. Sample Preparation:

-

A urine sample is collected, and the creatinine concentration is determined to normalize the results.

-

An internal standard (e.g., a stable isotope-labeled this compound) is added to the urine sample.

-

The organic acids, including this compound, are extracted from the urine using a solid-phase extraction (SPE) column or liquid-liquid extraction.

2. Derivatization:

-

The extracted organic acids are dried under a stream of nitrogen.

-

To increase their volatility for GC analysis, the dried acids are derivatized. A common method is silylation, using a reagent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) in a solvent like pyridine.

-

The mixture is heated to ensure complete derivatization.

3. GC-MS Analysis:

-

The derivatized sample is injected into a gas chromatograph.

-

The compounds are separated on a capillary column based on their boiling points and interactions with the stationary phase.

-

The separated compounds then enter the mass spectrometer.

-

The mass spectrometer ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z).

-

A characteristic fragmentation pattern for the derivatized this compound is used for its identification and quantification.

Analysis of Urinary this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity for the quantification of metabolites and is increasingly used for the analysis of acylglycines, including this compound.[21][22][23][24]

1. Sample Preparation:

-

Urine samples are typically diluted with a solvent containing an internal standard (e.g., ¹³C- or ²H-labeled this compound).

-

Protein precipitation may be performed using a solvent like acetonitrile (B52724), followed by centrifugation to remove the precipitated proteins.

2. LC Separation:

-

The prepared sample is injected into a liquid chromatograph.

-

Separation is achieved on a reversed-phase column (e.g., C18) using a gradient of aqueous and organic mobile phases (e.g., water with formic acid and acetonitrile with formic acid).

3. MS/MS Detection:

-

The eluent from the LC column is introduced into the tandem mass spectrometer.

-

In the first mass analyzer (Q1), the precursor ion corresponding to this compound is selected.

-

The precursor ion is then fragmented in a collision cell (Q2).

-

The resulting product ions are detected in the third mass analyzer (Q3).

-

Specific precursor-to-product ion transitions are monitored for highly selective and sensitive quantification (Multiple Reaction Monitoring - MRM).

Conclusion

The discovery of this compound has been a significant milestone in the diagnosis and understanding of propionic acidemia. The historical timeline of its research highlights the progression from its initial identification as a urinary metabolite to its established role as a crucial biomarker. The detailed experimental protocols for its analysis, particularly using GC-MS and LC-MS/MS, are essential for accurate diagnosis and for monitoring therapeutic interventions. The continued study of this compound and its metabolic context is vital for the development of new treatments and improved management strategies for patients with propionic acidemia.

References

- 1. Propionic acidemia - Wikipedia [en.wikipedia.org]

- 2. metabolicas.sjdhospitalbarcelona.org [metabolicas.sjdhospitalbarcelona.org]

- 3. oaanews.org [oaanews.org]

- 4. Excretion of this compound in propionic acidaemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Excretion of tiglylglycine in propionic acidemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound - Organic Acids, Comprehensive, Quantitative - Lab Results explained | HealthMatters.io [healthmatters.io]

- 7. elearning.uniroma1.it [elearning.uniroma1.it]

- 8. Glycine N-acyltransferase - Wikipedia [en.wikipedia.org]

- 9. Propionyl-CoA - Wikipedia [en.wikipedia.org]

- 10. Figure 2. [Metabolic pathway. Propionyl-coenzyme A carboxylase...]. - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Propanoate Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Propionic Acidemia - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Increased urinary metabolite excretion during fasting in disorders of propionate metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Acyl-CoA: glycine N-acyltransferase: in vitro studies on the glycine conjugation of straight- and branched-chained acyl-CoA esters in human liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. A GC/MS/MS screening method for multiple organic acidemias from urine specimens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Optimization of the HS-GC/MS technique for urine metabolomic profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Development, validation of a GC–MS method for the simultaneous measurement of amino acids, their PTM metabolites and AGEs in human urine, and application to the bi-ethnic ASOS study with special emphasis to lysine - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Optimising a urinary extraction method for non-targeted GC–MS metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 20. GC-MS profiling of urinary organic acids evaluated as a quantitative method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Isobaric 4-Plex Tagging for Absolute Quantitation of Biological Acids in Diabetic Urine Using Capillary LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Quantitative analysis of urine acylglycines by ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS): Reference intervals and disease specific patterns in individuals with organic acidemias and fatty acid oxidation disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Urinary metabolomics analysis based on LC-MS for the diagnosis and monitoring of acute coronary syndrome - PMC [pmc.ncbi.nlm.nih.gov]

Propionylglycine and Its Intricate Link to Mitochondrial Fatty Acid Oxidation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Propionylglycine, an N-acylglycine, has emerged as a significant biomarker in the diagnosis and monitoring of certain inborn errors of metabolism, particularly those affecting mitochondrial fatty acid oxidation (FAO). This technical guide provides a comprehensive overview of the relationship between this compound and mitochondrial FAO, with a focus on the biochemical pathways, analytical methodologies, and clinical significance. The oxidation of odd-chain fatty acids results in the production of propionyl-CoA, a key metabolic intermediate. Under conditions of impaired FAO or specific enzyme deficiencies, the accumulation of propionyl-CoA can lead to its alternative metabolism, including the conjugation with glycine (B1666218) to form this compound. This document delves into the enzymatic processes governing this conversion, details experimental protocols for the quantification of this compound and the assessment of FAO, and presents available quantitative data to aid researchers and clinicians in their understanding and application of this important biomarker.

Introduction: The Role of this compound in Metabolism

This compound is an acylglycine, a class of metabolites formed from the conjugation of an acyl-CoA molecule with glycine.[1] While typically present in low concentrations, elevated levels of specific acylglycines in urine can be indicative of underlying metabolic disorders.[1] this compound, specifically, is formed from the conjugation of propionyl-CoA and glycine.[1] The primary source of endogenous propionyl-CoA is the mitochondrial beta-oxidation of odd-chain fatty acids.[2][3] Additionally, the catabolism of certain amino acids, including isoleucine, valine, methionine, and threonine, contributes to the propionyl-CoA pool.[4]

In healthy individuals, propionyl-CoA is efficiently converted to succinyl-CoA, which then enters the tricarboxylic acid (TCA) cycle for energy production.[5][6] However, in the context of certain mitochondrial fatty acid oxidation disorders, the metabolic flux through the beta-oxidation pathway is impaired. This can lead to an accumulation of upstream metabolites, including propionyl-CoA. The cellular machinery then utilizes alternative detoxification pathways, one of which is the conjugation of propionyl-CoA with glycine to form this compound, which is subsequently excreted in the urine.[1] Therefore, urinary this compound serves as a valuable non-invasive biomarker for investigating disruptions in mitochondrial fatty acid metabolism.

Biochemical Pathway of this compound Formation

The formation of this compound is intrinsically linked to the catabolism of odd-chain fatty acids within the mitochondria. The following diagram illustrates the key steps leading from odd-chain fatty acid oxidation to the generation of this compound.

Caption: Formation of this compound from odd-chain fatty acid oxidation.

The final cycle of beta-oxidation of an odd-chain fatty acid yields one molecule of acetyl-CoA and one molecule of propionyl-CoA.[2] Under normal physiological conditions, propionyl-CoA is carboxylated by the biotin-dependent enzyme propionyl-CoA carboxylase (PCC) to form D-methylmalonyl-CoA.[5] This is subsequently converted to L-methylmalonyl-CoA and then to succinyl-CoA, which enters the Krebs cycle.[5]

In disorders affecting this pathway, such as propionic acidemia (a deficiency of PCC), or in conditions leading to an overload of propionyl-CoA from accelerated odd-chain fatty acid breakdown, the capacity of PCC can be exceeded.[7] This results in the accumulation of propionyl-CoA within the mitochondrial matrix. To mitigate the toxic effects of excess propionyl-CoA, the enzyme glycine N-acyltransferase (GLYAT) catalyzes the conjugation of propionyl-CoA with glycine, producing this compound and freeing coenzyme A.[1] The activity of GLYAT can be regulated by post-translational modifications such as acetylation.

Quantitative Data

The quantification of urinary this compound is a key diagnostic parameter. The following tables summarize available data on this compound levels in healthy individuals and in the context of relevant metabolic disorders.

Table 1: Urinary this compound Reference Range in Healthy Individuals

| Analyte | Reference Range (mg/g creatinine) |

| n-Propionylglycine | ≤2.25 |

Data sourced from Mayo Clinic Laboratories.[8]

Table 2: Qualitative Urinary this compound Findings in Mitochondrial Fatty Acid Oxidation Disorders

| Disorder | This compound Levels | Reference |

| Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency | Elevated | |

| Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) Deficiency | Data not readily available; acylglycine analysis is part of the diagnostic workup. | |

| Very-Long-Chain Acyl-CoA Dehydrogenase (VLCAD) Deficiency | Data not readily available; acylglycine analysis is part of the diagnostic workup. |

Table 3: Effect of Fasting on Urinary this compound Excretion in Disorders of Propionate (B1217596) Metabolism

| Condition | Feeding State | Mean Total Metabolite Excretion (µmol/kg/h) |

| Propionic Acidemia | Fed | 1.45 |

| Fasting (10-18 h) | 2.98 |

Adapted from a study on disorders of propionate metabolism, which demonstrated a significant increase in the excretion of propionate-derived metabolites, including this compound, during fasting. This is attributed to the mobilization and oxidation of odd-chain fatty acids.[9]

Experimental Protocols

Quantification of Urinary this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

The analysis of urinary acylglycines, including this compound, is commonly performed using GC-MS. This method offers high sensitivity and specificity.

Caption: Workflow for urinary this compound analysis via GC-MS.

Methodology Overview:

-

Sample Preparation: A urine sample is collected, and an internal standard (e.g., a stable isotope-labeled version of this compound) is added to allow for accurate quantification.

-

Extraction: Acylglycines are extracted from the urine matrix using either solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances.

-

Derivatization: To increase their volatility and thermal stability for GC analysis, the extracted acylglycines are chemically modified through derivatization. Common methods include silylation or esterification.

-

GC-MS Analysis: The derivatized sample is injected into a gas chromatograph, where the compounds are separated based on their boiling points and interactions with the chromatographic column. The separated compounds then enter a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, allowing for identification and quantification.

-

Data Analysis: The abundance of the target analyte (this compound) is compared to the abundance of the internal standard to calculate the concentration, which is typically normalized to the urinary creatinine (B1669602) concentration to account for variations in urine dilution.

Assessment of Mitochondrial Fatty Acid Oxidation

Several methods are available to assess the rate and capacity of mitochondrial FAO, both in vitro and in vivo.

In Vitro Methods:

-

High-Resolution Respirometry: This technique measures the oxygen consumption rate of isolated mitochondria, cultured cells, or permeabilized tissue fibers in response to the addition of specific fatty acid substrates (e.g., palmitoylcarnitine).[10] By providing substrates for FAO and observing the resulting oxygen consumption, the capacity of the beta-oxidation pathway and the electron transport chain can be determined.

-

Measurement of ATP Production: The rate of ATP synthesis driven by fatty acid oxidation can be measured in isolated mitochondria using luciferin/luciferase-based assays.[7] This provides a direct measure of the energy-producing capacity of the FAO pathway.

-

Substrate Oxidation Assays: These assays typically use radiolabeled fatty acids (e.g., [³H]-palmitate) and measure the production of radiolabeled metabolites, such as ³H₂O or ¹⁴CO₂, to determine the rate of fatty acid oxidation.

Caption: Overview of in vitro methods for assessing mitochondrial FAO.

In Vivo Methods:

-

Stable Isotope Tracer Studies: These studies involve the administration of a stable isotope-labeled fatty acid to a subject, followed by the measurement of labeled metabolites in breath, blood, or urine. This allows for the determination of whole-body fatty acid oxidation rates.

Signaling Pathways and Logical Relationships

The accumulation of this compound in FAO disorders is a consequence of a logical cascade of events stemming from the primary metabolic block.

Caption: Logical cascade leading to elevated this compound in FAO disorders.

The regulation of GLYAT itself is an area of active research. Transcriptional regulation may play a role in the chronic adaptation to metabolic stress, while allosteric regulation by substrates (propionyl-CoA and glycine) and products could modulate its activity in the short term. Post-translational modifications, such as acetylation, have also been shown to influence the activity of GLYAT-like enzymes.

Conclusion and Future Directions

This compound is a valuable biomarker that provides a window into the complex processes of mitochondrial fatty acid oxidation. Its quantification in urine offers a non-invasive means to investigate and monitor disorders characterized by the accumulation of propionyl-CoA. While its association with propionic acidemia is well-established, its utility in diagnosing and understanding a broader range of FAO disorders is an expanding area of clinical and research interest.

Future research should focus on:

-

Establishing specific quantitative ranges for this compound in various FAO disorders , such as LCHAD and VLCAD deficiencies, to improve diagnostic accuracy.

-

Investigating the precise regulatory mechanisms of GLYAT in response to fluctuations in propionyl-CoA levels to better understand the dynamics of this compound formation.

-

Exploring the potential of this compound as a therapeutic monitoring tool in response to dietary interventions and novel drug therapies for FAO disorders.

By continuing to unravel the intricate relationship between this compound and mitochondrial metabolism, the scientific and medical communities can enhance their ability to diagnose, manage, and ultimately treat these challenging metabolic diseases.

References

- 1. Abnormal urinary excretion of unsaturated dicarboxylic acids in patients with medium-chain acyl-CoA dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Analysis of organic acids and acylglycines for the diagnosis of related inborn errors of metabolism by GC- and HPLC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Quantitative analysis of urine acylglycines by ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS): Reference intervals and disease specific patterns in individuals with organic acidemias and fatty acid oxidation disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Very Long-Chain Acyl-Coenzyme A Dehydrogenase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. womenshealth.labcorp.com [womenshealth.labcorp.com]

- 7. Mitochondrial Metabolic Function Assessed In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 8. childrensmn.org [childrensmn.org]

- 9. Designation of enzyme activity of glycine-N-acyltransferase family genes and depression of glycine-N-acyltransferase in human hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Medium-chain acyl-CoA dehydrogenase deficiency. Diagnosis by stable-isotope dilution measurement of urinary n-hexanoylglycine and 3-phenylthis compound - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pathophysiological Cascade of Elevated Propionylglycine: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the pathophysiological effects of elevated propionylglycine, a key biomarker in propionic acidemia (PA). Designed for researchers, scientists, and drug development professionals, this document delves into the molecular underpinnings of PA, offering quantitative data, detailed experimental protocols, and visual representations of the core signaling pathways involved.

Executive Summary

Propionic acidemia is an autosomal recessive metabolic disorder characterized by the deficiency of the mitochondrial enzyme propionyl-CoA carboxylase (PCC).[1] This enzymatic block leads to the accumulation of propionyl-CoA and its subsequent conversion into a cascade of toxic metabolites, including this compound. The downstream effects of this metabolic disruption are severe and systemic, impacting major organs such as the brain, heart, and liver.[2] Key pathophysiological consequences include mitochondrial dysfunction, oxidative stress, and epigenetic modifications through histone propionylation, which collectively contribute to the clinical manifestations of the disease.[2][3][4] This guide synthesizes the current understanding of these processes to facilitate further research and the development of novel therapeutic interventions.

Biochemical Basis of Elevated this compound

Under normal physiological conditions, PCC catalyzes the conversion of propionyl-CoA to methylmalonyl-CoA.[5] Propionyl-CoA is primarily derived from the catabolism of odd-chain fatty acids and the amino acids valine, isoleucine, methionine, and threonine.[5] In PA, deficient PCC activity leads to the accumulation of propionyl-CoA in the mitochondrial matrix.[6] This excess propionyl-CoA is then shunted into alternative metabolic pathways, leading to the formation of various byproducts. One such pathway involves the conjugation of propionyl-CoA with glycine (B1666218) by the enzyme glycine N-acyltransferase, resulting in the formation of this compound, which is subsequently excreted in the urine.[7][8]

The elevation of this compound, along with other metabolites such as 3-hydroxypropionate, methylcitrate, and propionylcarnitine, is a hallmark biochemical feature of PA.[1][9][10]

Quantitative Data on this compound and Related Metabolites

The following tables summarize the quantitative data on key metabolites in individuals with propionic acidemia compared to healthy controls. These values can vary depending on the analytical method, the patient's metabolic state (stable vs. acute crisis), and dietary intake.

Table 1: Urinary Organic Acid Concentrations

| Metabolite | Propionic Acidemia Patients (mmol/mol creatinine) | Normal Control Range (mmol/mol creatinine) |

| This compound | Significantly elevated; can range from detectable to several hundred | 0 - 0[7] |

| 3-Hydroxypropionate | Markedly elevated | Undetectable or trace amounts |

| Methylcitrate | Markedly elevated | Undetectable or trace amounts |

| Tiglylglycine | Often elevated | Undetectable or trace amounts |

Table 2: Plasma Acylcarnitine and Amino Acid Concentrations

| Metabolite | Propionic Acidemia Patients | Normal Control Range |

| Propionylcarnitine (C3) | Significantly elevated | Varies by age, typically < 4 µmol/L |

| Glycine | Often elevated | Varies by age |

Table 3: Propionyl-CoA Carboxylase (PCC) Enzyme Kinetics

| Parameter | Wild-Type PCC | Mutant PCC in Propionic Acidemia |

| Residual Activity | 100% | Often <2% to 10% of normal activity in fibroblasts and leukocytes[9] |

| Km (Propionyl-CoA) | ~0.29 mM[5][11][12] | Variable depending on the mutation |

| Km (Bicarbonate) | ~3.0 mM[5][11][12] | Variable depending on the mutation |

| Km (ATP) | ~0.08 mM[12] | Variable depending on the mutation |

Pathophysiological Mechanisms of this compound and Propionyl-CoA Accumulation

The accumulation of propionyl-CoA and its derivatives, including this compound, triggers a cascade of cellular and systemic pathologies.

Mitochondrial Dysfunction and Oxidative Stress

Elevated intramitochondrial propionyl-CoA disrupts cellular energy metabolism through several mechanisms:

-

Inhibition of the Krebs Cycle: Propionyl-CoA can be condensed with oxaloacetate to form methylcitrate, which inhibits key Krebs cycle enzymes such as citrate (B86180) synthase and aconitase.[3] This leads to a depletion of Krebs cycle intermediates and a reduction in NADH and FADH2 production.

-

Inhibition of the Pyruvate Dehydrogenase Complex (PDH): Propionyl-CoA inhibits PDH, a critical enzyme linking glycolysis to the Krebs cycle.[3]

-

Impairment of the Electron Transport Chain (ETC): Accumulating metabolites can directly inhibit complexes of the ETC, leading to reduced ATP synthesis and increased production of reactive oxygen species (ROS).[3]

-

CoA Trapping: The sequestration of coenzyme A as propionyl-CoA reduces the pool of free CoA available for other metabolic reactions, including the Krebs cycle and fatty acid oxidation.[3]

The resulting mitochondrial dysfunction and increased ROS generation lead to oxidative stress, causing damage to lipids, proteins, and DNA.[3] This oxidative stress is believed to be a major contributor to the neurological and cardiac complications seen in PA.[3]

Epigenetic Dysregulation via Histone Propionylation

Recent evidence has highlighted the role of propionyl-CoA as a substrate for post-translational modifications of histones, specifically propionylation of lysine (B10760008) residues.[4][13] This epigenetic modification can alter chromatin structure and gene expression.

-

Mechanism: Propionyl-CoA serves as a donor for the propionyl group, which is transferred to the ε-amino group of lysine residues on histone tails.[4] This modification neutralizes the positive charge of lysine, potentially leading to a more open chromatin structure and increased gene transcription.

-

Affected Genes: Studies in mouse models of PA have shown that increased histone propionylation and acetylation at the promoters of specific genes, such as Pde9a and Mme, is associated with cardiac dysfunction.[2][3][14][15] These genes are linked to cGMP signaling, which plays a role in cardiac contractility.[2][4]

-

Signaling Implications: The alteration of gene expression through histone propionylation represents a direct link between metabolic dysregulation and long-term cellular programming, contributing to the chronic complications of PA.

Activation of Stress-Activated Protein Kinase (SAPK) Signaling

The cellular stress induced by mitochondrial dysfunction and oxidative stress activates stress-activated protein kinase (SAPK) signaling pathways, including the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (p38 MAPK) pathways.[16]

-

JNK and p38 MAPK Activation: Studies in fibroblasts from PA patients have shown increased phosphorylation and activation of both JNK and p38 MAPK.[16]

-

Cellular Consequences: These pathways are involved in regulating a wide range of cellular processes, including inflammation, apoptosis, and cell differentiation.[17][18][19] Their chronic activation in PA likely contributes to the cellular damage and organ dysfunction observed in the disease.

Experimental Protocols

Quantification of Urinary Organic Acids by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general framework for the analysis of urinary organic acids, including this compound. Specific parameters may need to be optimized based on the available instrumentation.

5.1.1 Sample Preparation and Extraction [20][21][22][23][24]

-

Sample Collection: Collect a random urine sample in a sterile, preservative-free container. Store frozen at -20°C or below until analysis.

-

Normalization: Thaw the urine sample and determine the creatinine (B1669602) concentration. The volume of urine used for extraction is typically normalized to a specific amount of creatinine (e.g., 1 µmol).

-

Internal Standard Addition: Add a known amount of an internal standard (e.g., 4-phenylbutyric acid) to the normalized urine sample.

-

Oximation (for keto-acids): Add hydroxylamine (B1172632) hydrochloride solution and incubate to form oxime derivatives of keto-acids.

-

Acidification: Acidify the sample to a pH of 1-2 with hydrochloric acid.

-

Extraction: Perform a liquid-liquid extraction of the organic acids using an organic solvent such as ethyl acetate. Repeat the extraction twice.

-

Drying: Pool the organic extracts and dry them completely under a stream of nitrogen gas.

5.1.2 Derivatization [20][21][22][23][24]

-

To the dried extract, add a derivatizing agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) in a solvent like pyridine.

-

Incubate the mixture at a specific temperature (e.g., 60-80°C) for a defined period (e.g., 30-60 minutes) to form trimethylsilyl (B98337) (TMS) derivatives of the organic acids.

5.1.3 GC-MS Analysis

-

Injection: Inject an aliquot of the derivatized sample into the GC-MS system.

-

Gas Chromatography: Use a capillary column (e.g., DB-5ms) with a suitable temperature program to separate the TMS-derivatized organic acids.

-

Mass Spectrometry: Operate the mass spectrometer in full scan mode (e.g., scanning from m/z 50 to 550).

-

Data Analysis: Identify and quantify the organic acids by comparing their mass spectra and retention times to those of known standards and a spectral library.

Quantification of Plasma Acylcarnitines by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol outlines a common method for the analysis of plasma acylcarnitines, including propionylcarnitine.

5.2.1 Sample Preparation [25][26][27][28][29]

-

Sample Collection: Collect whole blood in a tube containing an anticoagulant (e.g., EDTA) and centrifuge to obtain plasma. Store plasma frozen at -80°C.

-

Protein Precipitation: Thaw the plasma sample and precipitate the proteins by adding a cold organic solvent such as acetonitrile (B52724) containing a mixture of stable isotope-labeled internal standards for each acylcarnitine to be quantified.

-

Centrifugation: Vortex the mixture and centrifuge at high speed to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant containing the acylcarnitines to a new tube or a 96-well plate.

-

Drying: Evaporate the supernatant to dryness under a stream of nitrogen.

5.2.2 Derivatization (Butylation - Optional but common for improved sensitivity)

-

Reconstitute the dried extract in a solution of 3N HCl in n-butanol.

-

Incubate at a specific temperature (e.g., 65°C) for a defined period (e.g., 15-30 minutes) to form butyl esters of the acylcarnitines.

-

Evaporate the butanolic HCl to dryness.

-

Reconstitute the sample in the initial mobile phase for LC-MS/MS analysis.

5.2.3 LC-MS/MS Analysis

-

Liquid Chromatography: Use a reverse-phase C18 column or a HILIC column with a suitable gradient of mobile phases (e.g., water and acetonitrile with formic acid or ammonium (B1175870) acetate) to separate the acylcarnitines.

-

Tandem Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode.

-

Detection: Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for each acylcarnitine and its corresponding internal standard. A common precursor ion scan for m/z 85 is often used for acylcarnitine profiling.

-

Data Analysis: Quantify the concentration of each acylcarnitine by calculating the ratio of the peak area of the analyte to its corresponding internal standard and comparing this to a calibration curve.

Visualization of Key Pathways

Metabolic Pathway of Propionyl-CoA and Formation of this compound

Caption: Metabolic fate of propionyl-CoA in health and propionic acidemia.

Signaling Cascade of Propionyl-CoA-Induced Cellular Stress

Caption: Propionyl-CoA-induced cellular stress signaling cascade.

Experimental Workflow for Urinary Organic Acid Analysis

Caption: Workflow for GC-MS analysis of urinary organic acids.

Conclusion

Elevated this compound is a critical diagnostic marker and a key player in the complex pathophysiology of propionic acidemia. The accumulation of its precursor, propionyl-CoA, instigates a cascade of detrimental cellular events, including mitochondrial dysfunction, oxidative stress, and epigenetic reprogramming. A thorough understanding of these mechanisms, supported by robust quantitative data and standardized experimental protocols, is paramount for the development of effective therapeutic strategies to combat this debilitating disorder. This technical guide provides a foundational resource for researchers dedicated to advancing our knowledge and treatment of propionic acidemia.

References

- 1. Propionic acidemia - Wikipedia [en.wikipedia.org]

- 2. Disrupted propionate metabolism evokes transcriptional changes in the heart by increasing histone acetylation and propionylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Propionyl-CoA metabolism links chromatin acylation to cardiac transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Propionyl-CoA Carboxylase- A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound - Organic Acids, Comprehensive, Quantitative - Lab Results explained | HealthMatters.io [healthmatters.io]

- 8. researchgate.net [researchgate.net]

- 9. Propionic Acidemia - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Propionic Acidemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. cocukmetabolizma.com [cocukmetabolizma.com]

- 12. Propionyl-CoA carboxylase - Wikipedia [en.wikipedia.org]

- 13. Disrupted propionate metabolism evokes transcriptional changes in the heart by increasing histone acetylation and propionylation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. PXD043513 - Disrupted propionate metabolism evokes transcriptional changes in the heart by increasing histone acetylation and propionylation - OmicsDI [omicsdi.org]

- 15. ora.ox.ac.uk [ora.ox.ac.uk]

- 16. researchgate.net [researchgate.net]

- 17. Antagonistic control of cell fates by JNK and p38-MAPK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Mechanisms of the JNK/p38 MAPK signaling pathway in drug resistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. aurametrix.weebly.com [aurametrix.weebly.com]

- 22. jasem.com.tr [jasem.com.tr]

- 23. metbio.net [metbio.net]

- 24. erndim.org [erndim.org]

- 25. researchgate.net [researchgate.net]

- 26. msacl.org [msacl.org]

- 27. bevital.no [bevital.no]

- 28. LC–MS/MS-based simultaneous quantification of acylcarnitines, eicosapentaenoic acid, and docosahexaenoic acid: exploring potential biomarkers in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 29. files.core.ac.uk [files.core.ac.uk]

Propionylglycine's Involvement in Detoxification Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propionylglycine, an N-acylglycine, is a key metabolite in the detoxification of propionyl-CoA, a potentially toxic intermediate in the catabolism of several amino acids and odd-chain fatty acids. This technical guide provides an in-depth overview of the biochemical pathways leading to this compound formation, the enzymatic machinery involved, and its clinical significance, particularly in the context of inborn errors of metabolism such as propionic acidemia. Detailed experimental protocols for the quantification of this compound and the assessment of relevant enzyme activity are provided, alongside quantitative data and visual representations of the underlying biochemical processes to support further research and therapeutic development.

Introduction

The detoxification of metabolic intermediates is a critical cellular process for maintaining homeostasis and preventing cytotoxicity. Propionyl-CoA, derived from the catabolism of amino acids (valine, isoleucine, methionine, and threonine), odd-chain fatty acids, and cholesterol, is normally metabolized by the mitochondrial enzyme propionyl-CoA carboxylase (PCC). However, in instances of PCC deficiency, as seen in the genetic disorder propionic acidemia, or when the metabolic flux of its precursors exceeds the capacity of the canonical pathway, propionyl-CoA can accumulate to toxic levels. This accumulation can lead to a cascade of detrimental effects, including the sequestration of free coenzyme A (CoA) and the inhibition of other crucial metabolic enzymes.